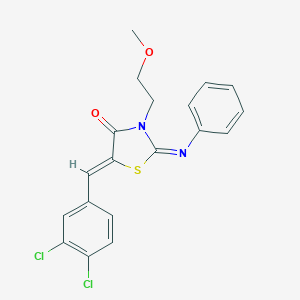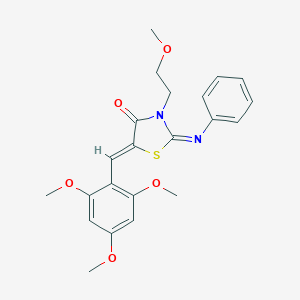![molecular formula C27H24N2O4S B306474 2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306474.png)
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, commonly known as MTB-TZ, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. It belongs to the thiazolidinedione class of compounds and has shown promising results in various scientific studies.
Mécanisme D'action
MTB-TZ exerts its anti-cancer effects by targeting various cellular pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, as well as to activate certain tumor-suppressor genes.
Biochemical and Physiological Effects
MTB-TZ has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MTB-TZ as an anti-cancer agent is its selective toxicity towards cancer cells, meaning that it does not harm healthy cells. However, one of the limitations of MTB-TZ is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on MTB-TZ. Some possible areas of interest include:
- Further studies on the mechanism of action of MTB-TZ, including identifying specific molecular targets that it interacts with.
- Studies on the potential use of MTB-TZ in combination with other anti-cancer agents, to determine whether it can enhance their effectiveness.
- Studies on the pharmacokinetics of MTB-TZ, including its absorption, distribution, metabolism, and excretion in the body.
- Studies on the potential use of MTB-TZ in other diseases besides cancer, such as inflammatory disorders or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of MTB-TZ involves the reaction of 2,4-thiazolidinedione with 4-methylbenzyl chloride to form 5-(4-methylbenzyl)-2,4-thiazolidinedione. This intermediate is then reacted with 4-(4-methylphenyl)benzaldehyde to form the final product, MTB-TZ.
Applications De Recherche Scientifique
MTB-TZ has been studied extensively for its potential use as an anti-cancer agent. It has shown promising results in various in vitro and in vivo studies, including inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in cancer cells.
Propriétés
Nom du produit |
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C27H24N2O4S |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-[(5Z)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C27H24N2O4S/c1-18-3-7-21(8-4-18)17-33-23-13-9-20(10-14-23)15-24-26(31)29(27(32)34-24)16-25(30)28-22-11-5-19(2)6-12-22/h3-15H,16-17H2,1-2H3,(H,28,30)/b24-15- |
Clé InChI |
MVHPAEIAAVHJNN-IWIPYMOSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306394.png)

![5-[4-(Allyloxy)-3,5-dichlorobenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306396.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
![(2E,5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306401.png)
![2-{5-[3-bromo-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306403.png)
![1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306407.png)
![5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306409.png)
![Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
![5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306411.png)
![2-[5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306412.png)
![2-{4-[(Z)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B306413.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306414.png)